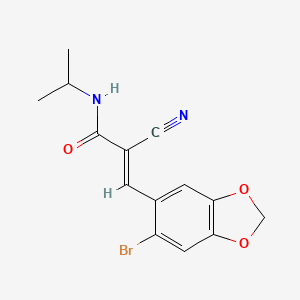
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide, also known as BNIPAC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BNIPAC is a chemical compound that belongs to the acrylamide family and has a molecular formula of C15H13BrN2O3.
Mecanismo De Acción
The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide is still under investigation, but it is believed that 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide interacts with cell membranes and forms nanoparticle aggregates that can penetrate the cell membrane and deliver drugs or other molecules to the cell interior. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has also been found to have a high binding affinity for proteins, which may contribute to its drug delivery properties.
Biochemical and physiological effects
Studies have shown that 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has low toxicity and does not cause significant biochemical or physiological effects in vitro or in vivo. However, further studies are needed to fully understand the safety and toxicity profile of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide is its ability to self-assemble into nanoparticles, which makes it an effective drug delivery agent. Additionally, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has a high binding affinity for proteins, which can enhance its drug delivery properties. However, one of the limitations of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide research, including the development of new synthesis methods that can produce 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide with higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide and its potential applications in drug delivery, tissue engineering, and bioimaging. Other future directions may include the modification of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide to enhance its properties or the development of new applications for 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide in other fields.
Métodos De Síntesis
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide can be synthesized through a multistep process that involves the reaction of 6-bromo-1,3-benzodioxole with ethyl cyanoacetate, followed by the reaction of the resulting product with N-isopropyl acrylamide. The final product is obtained through purification and isolation procedures. This synthesis method has been optimized to produce high yields of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide with high purity.
Aplicaciones Científicas De Investigación
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has been the focus of scientific research due to its potential applications in various fields such as drug delivery, tissue engineering, and bioimaging. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has been found to be an effective drug delivery agent due to its ability to self-assemble into nanoparticles that can encapsulate drugs and target specific cells or tissues. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has also been used in tissue engineering as a scaffold material that can support cell growth and differentiation. Additionally, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has been used in bioimaging as a fluorescent probe that can detect specific molecules or cells.
Propiedades
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-8(2)17-14(18)10(6-16)3-9-4-12-13(5-11(9)15)20-7-19-12/h3-5,8H,7H2,1-2H3,(H,17,18)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUJDNLPXKFIY-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC2=C(C=C1Br)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC2=C(C=C1Br)OCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
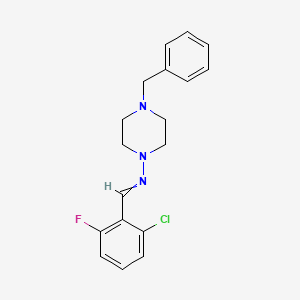
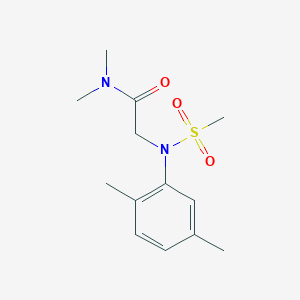

![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
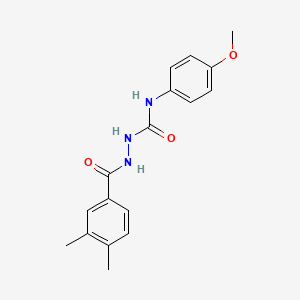
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
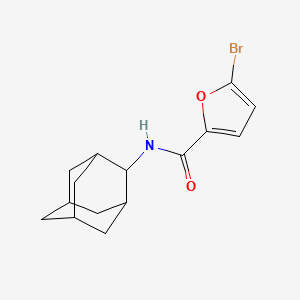
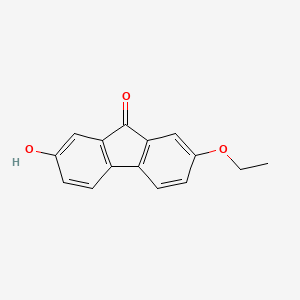
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
